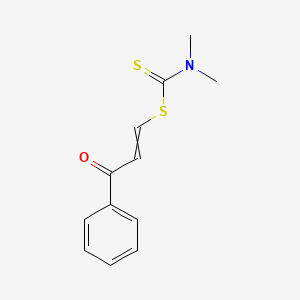
2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features chlorine and methyl substitutions, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- typically involves the chlorination and methylation of indole derivatives. One common method includes the reaction of indole with chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide in the presence of a base like potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: Known for its use in medicinal chemistry and biological research.
2-Indolinone: Another indole derivative with significant biological activities.
Oxindole: Widely studied for its pharmacological properties.
Uniqueness
2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- is unique due to its specific substitutions, which can enhance its chemical stability and biological activity compared to other indole derivatives. The presence of chlorine and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
61110-68-7 |
|---|---|
Molekularformel |
C10H9Cl2NO |
Molekulargewicht |
230.09 g/mol |
IUPAC-Name |
3,5-dichloro-1,3-dimethylindol-2-one |
InChI |
InChI=1S/C10H9Cl2NO/c1-10(12)7-5-6(11)3-4-8(7)13(2)9(10)14/h3-5H,1-2H3 |
InChI-Schlüssel |
MLHFGDXPNCDQJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C1=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



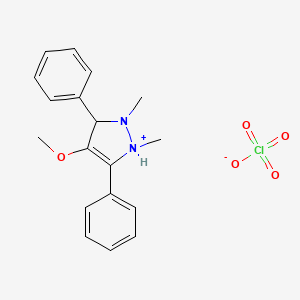
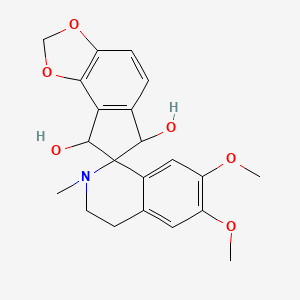

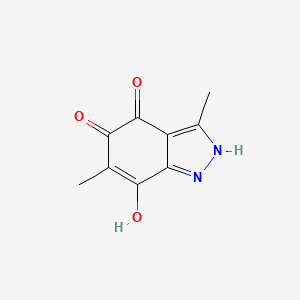
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
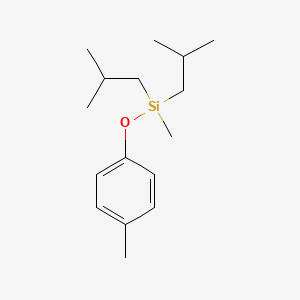
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)

